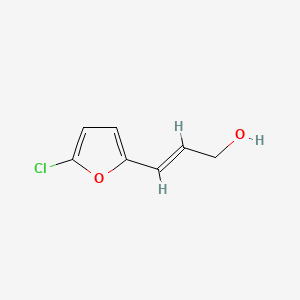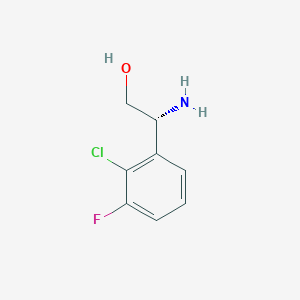
1-(4-Chloro-3-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)piperazine typically involves the reaction of 4-chloro-3-fluoroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a solvent such as diethylene glycol monomethyl ether under microwave irradiation. The reaction conditions include a microwave power of 800W and a reaction time of 3 minutes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a psychoactive agent.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in forensic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)piperazine involves its interaction with various molecular targets and pathways. As a psychoactive compound, it is believed to modulate neurotransmitter systems in the brain, particularly serotonin receptors. The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar psychoactive properties.
1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct chemical and biological properties.
1-(4-Bromophenyl)piperazine: A compound with similar structural features but different reactivity and applications
Uniqueness: 1-(4-Chloro-3-fluorophenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct chemical and biological properties compared to other phenylpiperazine derivatives
Properties
Molecular Formula |
C10H12ClFN2 |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
NMNHXXZSHGPLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


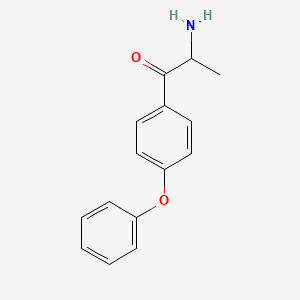
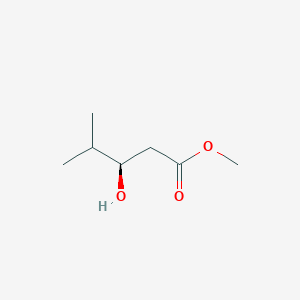
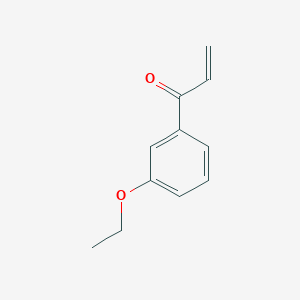


![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
